3,4-Diethoxy-N-[4-(morpholine-4-sulfonyl)-phenyl]-benzamide
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Overview
Description
3,4-DIETHOXY-N-[4-(MORPHOLINOSULFONYL)PHENYL]BENZAMIDE is a synthetic organic compound known for its diverse applications in scientific research. This compound is characterized by its complex structure, which includes diethoxy and morpholinosulfonyl functional groups attached to a benzamide core. It is often used in various chemical and biological studies due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-DIETHOXY-N-[4-(MORPHOLINOSULFONYL)PHENYL]BENZAMIDE typically involves multiple steps, starting with the preparation of the benzamide core. The diethoxy groups are introduced through etherification reactions, while the morpholinosulfonyl group is added via sulfonylation. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other parameters. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-purity 3,4-DIETHOXY-N-[4-(MORPHOLINOSULFONYL)PHENYL]BENZAMIDE.
Chemical Reactions Analysis
Types of Reactions
3,4-DIETHOXY-N-[4-(MORPHOLINOSULFONYL)PHENYL]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can modify the diethoxy groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols, depending on the reagents used.
Substitution: The benzamide core can undergo substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Conditions often involve the use of halogenating agents or nucleophiles under controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
3,4-DIETHOXY-N-[4-(MORPHOLINOSULFONYL)PHENYL]BENZAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3,4-DIETHOXY-N-[4-(MORPHOLINOSULFONYL)PHENYL]BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide: Similar in structure but with methoxy groups instead of diethoxy groups.
N-(4-(3,4-Diethoxyphenyl)-1,2,5-oxadiazol-3-yl)-3-(trifluoromethyl)benzamide: Contains an oxadiazole ring and trifluoromethyl group, offering different chemical properties.
Uniqueness
3,4-DIETHOXY-N-[4-(MORPHOLINOSULFONYL)PHENYL]BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C21H26N2O6S |
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Molecular Weight |
434.5 g/mol |
IUPAC Name |
3,4-diethoxy-N-(4-morpholin-4-ylsulfonylphenyl)benzamide |
InChI |
InChI=1S/C21H26N2O6S/c1-3-28-19-10-5-16(15-20(19)29-4-2)21(24)22-17-6-8-18(9-7-17)30(25,26)23-11-13-27-14-12-23/h5-10,15H,3-4,11-14H2,1-2H3,(H,22,24) |
InChI Key |
AJCIAZYERIEJDY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)OCC |
Origin of Product |
United States |
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